2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of thiadiazole . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Scientific Research Applications
Anticancer and Antimicrobial Properties
Compounds related to 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide have been extensively researched for their potential anticancer and antimicrobial properties. A series of substituted benzamides, including those with thiadiazole moieties, have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021). Additionally, thiadiazole derivatives have demonstrated significant antimicrobial activity, suggesting their utility in combating bacterial and fungal infections (Bikobo et al., 2017).
Photophysical Properties and Fluorescence
The synthesis and analysis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have revealed outstanding photophysical properties. These compounds exhibit a large Stokes shift, solid-state fluorescence, and an aggregation-induced emission effect, making them attractive for applications in dye and sensor technologies (Zhang et al., 2017).
Nematicidal Activity
Recent studies have also explored the nematicidal activity of novel compounds containing 1,3,4-thiadiazole amide groups. Some derivatives have shown promising activity against Bursaphelenchus xylophilus, a significant pest, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Antidiabetic and Hypolipidemic Effects
Further research into thiadiazole derivatives has identified compounds with significant antidiabetic and hypolipidemic effects. These findings underscore the therapeutic potential of these molecules in managing diabetes mellitus and associated lipid disorders, contributing to the ongoing search for effective treatments (Madhavan et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their biological effects .
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activities and antiproliferative activities against certain cell lines .
Action Environment
The action, efficacy, and stability of 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that it may have antiproliferative activity against certain cell lines . It is also suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is usually shipped within 2 business days .
Properties
IUPAC Name |
2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-22-14-11-7-6-10-13(14)15(21)18-17-20-19-16(23-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBARNFFOVILSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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